4-Amino-3-prop-2-enylphenol
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Overview
Description
4-Amino-3-prop-2-enylphenol is an organic compound that belongs to the class of phenols It features an amino group (-NH2) and a prop-2-enyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-prop-2-enylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-nitrophenol, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. The prop-2-enyl group can be introduced through a Friedel-Crafts alkylation reaction using prop-2-enyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and phenol groups direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives, nitro derivatives, etc.
Scientific Research Applications
4-Amino-3-prop-2-enylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-prop-2-enylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The amino group can participate in nucleophilic attacks, modifying biological molecules and affecting cellular pathways. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the prop-2-enyl group.
3-Aminophenol: Amino group in a different position on the phenol ring.
4-Methoxy-3-prop-2-enylphenol: Methoxy group instead of an amino group.
Uniqueness
4-Amino-3-prop-2-enylphenol is unique due to the presence of both an amino group and a prop-2-enyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-amino-3-prop-2-enylphenol |
InChI |
InChI=1S/C9H11NO/c1-2-3-7-6-8(11)4-5-9(7)10/h2,4-6,11H,1,3,10H2 |
InChI Key |
CIKUOYYGYYHAKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)O)N |
Origin of Product |
United States |
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